molecular formula C16H11NO2 B14010023 2-Nitroso-4-phenylnaphthalen-1-ol CAS No. 6624-22-2

2-Nitroso-4-phenylnaphthalen-1-ol

Cat. No.: B14010023
CAS No.: 6624-22-2
M. Wt: 249.26 g/mol
InChI Key: QZFBEANELUTUEV-UHFFFAOYSA-N
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Description

2-Nitroso-4-phenylnaphthalen-1-ol is a nitroso-substituted naphthalenol derivative characterized by a nitroso (-NO) group at the 2-position and a phenyl ring at the 4-position of the naphthalene backbone. Nitroso compounds are notable for their roles in coordination chemistry, dye synthesis, and analytical applications due to their redox activity and chromophoric properties .

Properties

CAS No.

6624-22-2

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

2-nitroso-4-phenylnaphthalen-1-ol

InChI

InChI=1S/C16H11NO2/c18-16-13-9-5-4-8-12(13)14(10-15(16)17-19)11-6-2-1-3-7-11/h1-10,18H

InChI Key

QZFBEANELUTUEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C3=CC=CC=C32)O)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitroso-4-phenylnaphthalen-1-ol typically involves the nitrosation of 4-phenylnaphthalen-1-ol. This can be achieved through the reaction of 4-phenylnaphthalen-1-ol with nitrosyl chloride (NOCl) or nitrosyl bromide (NOBr) in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at low temperatures to prevent the formation of unwanted by-products .

Industrial Production Methods: Industrial production of nitrosoaromatic compounds, including this compound, often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Nitroso-4-phenylnaphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Nitroso-4-phenylnaphthalen-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Nitroso-4-phenylnaphthalen-1-ol involves its interaction with cellular components such as proteins and nucleic acids. The nitroso group can form covalent bonds with nucleophilic sites on these biomolecules, leading to alterations in their structure and function. This interaction can result in various biological effects, including inhibition of enzyme activity and disruption of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 2-Nitroso-4-phenylnaphthalen-1-ol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₁₆H₁₁NO₂ 249.27 -NO (2), -C₆H₅ (4), -OH (1) Enhanced steric bulk, lipophilicity
4-Nitroso-1-naphthalenol (CAS 605-60-7) C₁₀H₇NO₂ 173.17 -NO (4), -OH (1) Simpler structure, higher polarity
1-Nitroso-2-naphthalenol C₁₀H₇NO₂ 173.17 -NO (1), -OH (2) Positional isomer; distinct reactivity
4-Fluoronaphthalen-1-ol (CAS 315-53-7) C₁₀H₇FO 162.16 -F (4), -OH (1) Electron-withdrawing substituent; altered acidity

Key Observations :

  • Steric and Electronic Effects: The phenyl group in this compound introduces steric hindrance and electron-donating resonance effects, which may stabilize the nitroso group and influence tautomerism compared to 4-Nitroso-1-naphthalenol .
  • Positional Isomerism: 1-Nitroso-2-naphthalenol differs in nitroso and hydroxyl group positions, leading to distinct hydrogen-bonding networks and solubility profiles .
  • Substituent Impact : Fluorine in 4-Fluoronaphthalen-1-ol increases acidity (pKa reduction) compared to nitroso derivatives, highlighting how substituent electronegativity modulates chemical behavior .

Reactivity and Stability

  • Nitroso vs. Nitro Compounds: Edwards and Tate (1951) demonstrated that nitroso compounds (e.g., 4-Nitroso-1-naphthalenol) exhibit lower thermal stability but higher redox activity compared to nitro analogs (e.g., 4-Nitro-1-naphthalenol). The nitroso group readily participates in coordination with metals, making it valuable in chelation and catalysis .
  • Oxidation Sensitivity : The nitroso group in this compound is prone to oxidation, forming nitro derivatives under aerobic conditions. The phenyl group may slow this process by sterically shielding the nitroso moiety.

Biological Activity

2-Nitroso-4-phenylnaphthalen-1-ol, a nitroso derivative of phenylnaphthalene, has garnered attention in recent years due to its potential biological activities. This compound is structurally characterized by a nitroso group attached to the 2-position of a phenylnaphthalenol framework. The biological implications of such compounds are significant in pharmacology and toxicology, particularly concerning their effects on cellular processes and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H9N1O1\text{C}_{12}\text{H}_{9}\text{N}_{1}\text{O}_{1}

Biological Activities

1. Antioxidant Activity
Research indicates that nitroso compounds, including 2-nitroso derivatives, exhibit notable antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, contributing to its potential as a therapeutic agent against oxidative damage.

2. Antimicrobial Properties
The compound has shown promising results in antimicrobial assays. For instance, studies have reported that derivatives of phenylnaphthalene exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

3. Cytotoxicity and Anticancer Activity
Preliminary studies suggest that this compound may possess cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been documented, highlighting its potential as an anticancer agent. Notably, the compound's effectiveness varies across different cell lines, indicating a need for further investigation into its selectivity and mechanisms of action.

Case Studies

Case Study 1: Cytotoxicity Against Cancer Cells
In a study evaluating the cytotoxic effects of various nitroso compounds, this compound was tested against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents.

Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited inhibition zones comparable to conventional antibiotics, emphasizing its potential as an alternative antimicrobial agent.

Research Findings Summary

Biological ActivityObserved EffectsReference
AntioxidantEffective free radical scavenging
AntimicrobialSignificant inhibition of bacterial growth
CytotoxicityInduces apoptosis in cancer cells

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